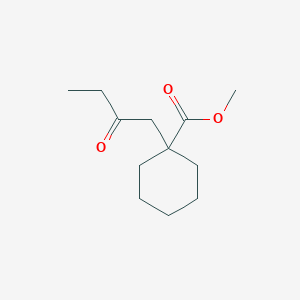![molecular formula C25H31NO11 B14132065 methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate CAS No. 309964-74-7](/img/structure/B14132065.png)
methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with multiple acetyloxy groups and a phenylalanine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate typically involves multiple steps, starting with the preparation of the cyclohexyl ring with acetyloxy groups. This can be achieved through acetylation reactions using acetic anhydride and a suitable catalyst. The phenylalanine derivative is then introduced through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may facilitate binding to active sites, while the phenylalanine derivative can interact with hydrophobic pockets. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-{[1,3,4,5-tetrakis(hydroxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(methoxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(ethoxy)cyclohexyl]carbonyl}-L-phenylalaninate
Uniqueness
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is unique due to its specific acetyloxy substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
309964-74-7 |
|---|---|
Formule moléculaire |
C25H31NO11 |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
methyl (2S)-3-phenyl-2-[(1,3,4,5-tetraacetyloxycyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C25H31NO11/c1-14(27)34-20-12-25(37-17(4)30,13-21(35-15(2)28)22(20)36-16(3)29)24(32)26-19(23(31)33-5)11-18-9-7-6-8-10-18/h6-10,19-22H,11-13H2,1-5H3,(H,26,32)/t19-,20?,21?,22?,25?/m0/s1 |
Clé InChI |
RAULZWBDMGIBHY-HMNVQUIHSA-N |
SMILES isomérique |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


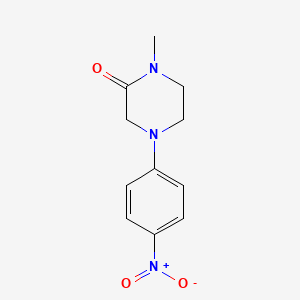
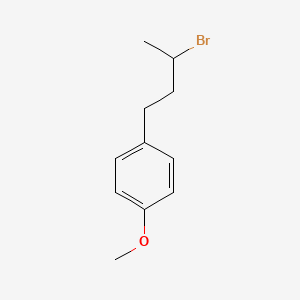
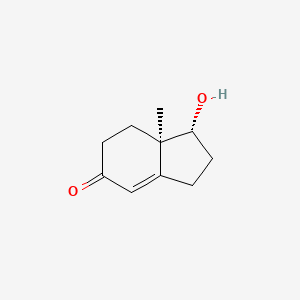
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
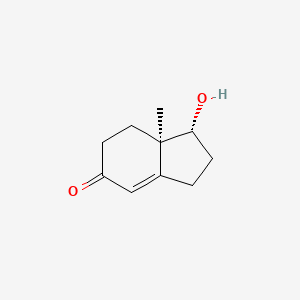
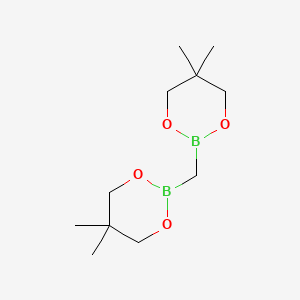
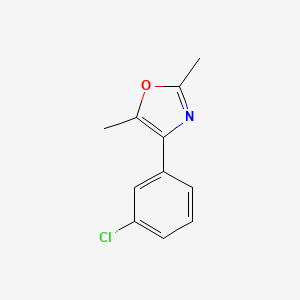
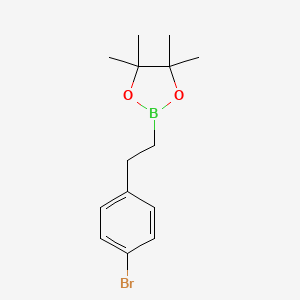
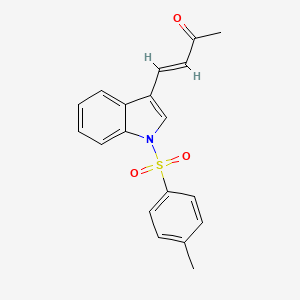

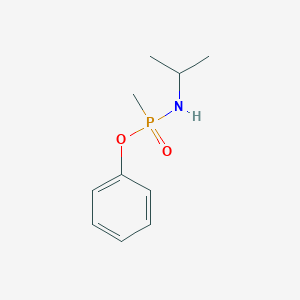
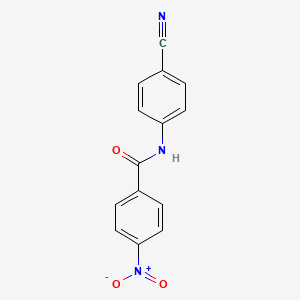
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
